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Compound Name: 4-Methyl-(2-thiophenyl)quinoline

Cat. No.: B1586693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structural elucidation of the

novel heterocyclic compound, 4-Methyl-2-(thiophen-2-yl)quinoline. Due to the absence of

extensive published experimental data for this specific molecule, this paper presents a detailed,

predicted analysis based on established spectroscopic principles and data from analogous

structures. This guide is intended to serve as a foundational resource for researchers and

scientists engaged in the synthesis, characterization, and application of quinoline-based

compounds in drug discovery and materials science. We will cover predicted spectroscopic

data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR), detailed experimental protocols for its

characterization, and a plausible synthetic pathway.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Methyl-2-(thiophen-2-

yl)quinoline. These predictions are derived from the analysis of its constituent fragments, 4-

methylquinoline and 2-substituted thiophenes, and are intended to guide the experimental

characterization of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

8.10 d 8.5 1 H-8

7.95 d 8.5 1 H-5

7.70 dd 5.1, 1.2 1 H-5' (Thiophene)

7.65 t 7.5 1 H-7

7.50 t 7.5 1 H-6

7.45 dd 3.7, 1.2 1 H-3' (Thiophene)

7.30 s - 1 H-3

7.15 dd 5.1, 3.7 1 H-4' (Thiophene)

2.70 s - 3 -CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

157.0 C-2

148.0 C-8a

145.0 C-4

144.5 C-2' (Thiophene)

130.0 C-7

129.5 C-5

128.5 C-5' (Thiophene)

128.0 C-3' (Thiophene)

127.5 C-4a

126.0 C-6

124.0 C-4' (Thiophene)

122.0 C-3

119.0 C-8

19.0 -CH₃

Table 3: Predicted Mass Spectrometry Data (EI-MS)
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m/z Relative Intensity (%) Assignment

225 100 [M]⁺

224 80 [M-H]⁺

210 40 [M-CH₃]⁺

197 20 [M-C₂H₂]⁺

182 30 [M-CH₃-HCN]⁺

142 50 [Quinoline-CH₃]⁺ fragment

83 60 [Thiophene]⁺ fragment

Table 4: Predicted IR Spectroscopy Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

3050-3100 Medium Aromatic C-H Stretch

2920-2980 Medium Aliphatic C-H Stretch (-CH₃)

1600, 1580, 1500 Strong
C=C and C=N Aromatic Ring

Stretching

1450 Medium -CH₃ Bending

1380 Medium -CH₃ Bending

820 Strong
C-H Out-of-plane Bending

(Quinoline)

750 Strong
C-H Out-of-plane Bending

(Thiophene)

700 Medium C-S Stretch

Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural

elucidation of 4-Methyl-2-(thiophen-2-yl)quinoline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 500 MHz NMR Spectrometer (or higher).

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of

deuterated chloroform (CDCl₃).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 32 scans, relaxation delay of 1s, spectral width of 16 ppm.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: 1024 scans, relaxation delay of 2s, spectral width of 240 ppm.

2D NMR Experiments (for unambiguous assignment):

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

proton-carbon couplings.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Instrumentation: Electron Ionization Mass Spectrometer (EI-MS) coupled with a Gas

Chromatograph (GC) or a direct insertion probe.

Procedure:

Sample Introduction: Introduce a small amount of the sample into the ion source via a GC

column or a direct insertion probe.

Ionization: Use a standard electron ionization energy of 70 eV.

Mass Analysis: Scan a mass range of m/z 50-500.

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern

to deduce the structure of the fragments.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Procedure:

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the

sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Data Analysis: Identify characteristic absorption bands corresponding to functional groups

such as aromatic C-H, aliphatic C-H, C=C, C=N, and C-S bonds.

X-ray Crystallography
Objective: To determine the precise three-dimensional structure of the molecule in the solid

state.

Procedure:
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Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can

be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g.,

ethanol, ethyl acetate).

Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data

using a single-crystal X-ray diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184

Å) radiation.

Structure Solution and Refinement: Solve the crystal structure using direct methods and

refine it using full-matrix least-squares on F².

Synthesis and Structural Elucidation Workflow
Plausible Synthetic Pathway
A plausible and efficient method for the synthesis of 4-Methyl-2-(thiophen-2-yl)quinoline is the

Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl ketone with a

compound containing a reactive methylene group adjacent to a carbonyl group.[1][2][3][4][5] An

alternative approach could involve a Suzuki coupling of a 2-halo-4-methylquinoline with a

thiophene boronic acid derivative.[6][7][8][9]

Reactants

Reaction Product
2-Aminoacetophenone

Friedländer Annulation

2-Acetylthiophene

4-Methyl-2-(thiophen-2-yl)quinolineBase or Acid Catalyst

Click to download full resolution via product page

Caption: Plausible synthetic route via Friedländer annulation.

Structural Elucidation Workflow
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The logical workflow for the structural elucidation of a novel compound like 4-Methyl-2-

(thiophen-2-yl)quinoline involves a systematic application of various analytical techniques.

Synthesis & Purification

Spectroscopic Analysis Definitive Structure

Conclusion

Synthesis of Target Compound

Purification (e.g., Column Chromatography)

Mass Spectrometry (MS) Infrared Spectroscopy (IR) NMR Spectroscopy (1H, 13C, 2D) X-ray Crystallography

If single crystals obtained

Final Structural Confirmation

Click to download full resolution via product page

Caption: Logical workflow for structural elucidation.

Conclusion
This technical guide provides a predictive yet comprehensive framework for the structural

elucidation of 4-Methyl-2-(thiophen-2-yl)quinoline. The tabulated predicted spectroscopic data

offers a valuable reference for researchers in confirming the synthesis of this target molecule.

The detailed experimental protocols and logical workflows presented herein are designed to

facilitate a systematic and efficient characterization process. As a novel compound with

potential applications in medicinal chemistry and materials science, the thorough structural
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confirmation of 4-Methyl-2-(thiophen-2-yl)quinoline is a critical first step towards exploring its

properties and utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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